![molecular formula C9H13ClN4O2 B2985959 (S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride CAS No. 1233860-07-5](/img/structure/B2985959.png)
(S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride
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Description
(S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride, also known as (S)-NPA, is a potent and selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in both in vitro and in vivo models, and has shown promising results in the treatment of various neurological disorders.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Mechanism of Three-Component Condensation
A study explored the three-component reaction involving primary amines and diethyl phosphite, which leads to aminomethylenebisphosphonic acids. This reaction is significant for preparing compounds with potential antiosteoporotic, antibacterial, anticancer, antiparasitic, or herbicidal activity. The study utilized p-nitroaniline to investigate the reaction mechanism and identified intermediates, both non-phosphorus and phosphorus-containing, to suggest the overall process mechanism (Dabrowska et al., 2009).
Synthesis of Potential Anticancer Agents
Research on the hydrolysis and catalytic hydrogenation of specific nitropyridines led to the creation of various compounds, some of which showed promising effects on the proliferation and mitotic index of cultured L1210 cells and survival in mice with P388 leukemia (Temple et al., 1983).
X-Ray, Conformation, and Electronic Structures
A study focusing on the structure of 1-nitropyrrolidine, a related compound, revealed insights into the non-planar geometry and sp3 hybridization of the amine nitrogen atom, which is crucial for understanding the conformation and reactivity of similar compounds (Gajda et al., 2016).
Medicinal Chemistry and Pharmacology
Enantioselective Synthesis in Drug Development
A study described the use of optically active tagging reagents for resolving enantiomers of amines and alcohols, which is critical in drug development for ensuring the efficacy and safety of chiral drugs (Toyo’oka et al., 1994).
Synthesis of Antiprotozoal Agents
Nitropyridines have been used to create a variety of compounds with significant antiprotozoal activity. This research highlights the potential of these compounds in developing new treatments for protozoal infections (Fetisov et al., 2021).
Material Science
- Catalysis and Heterocyclic Compounds: A study on the osmium-catalyzed oxidative cyclization of amino alcohol initiators, which is an effective method for constructing pyrrolidines, used a novel reoxidant. This research is relevant in the synthesis of complex organic compounds (Donohoe et al., 2010).
properties
IUPAC Name |
(3S)-1-(3-nitropyridin-2-yl)pyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2.ClH/c10-7-3-5-12(6-7)9-8(13(14)15)2-1-4-11-9;/h1-2,4,7H,3,5-6,10H2;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPXMCOLNKQQPZ-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=CC=N2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=C(C=CC=N2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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